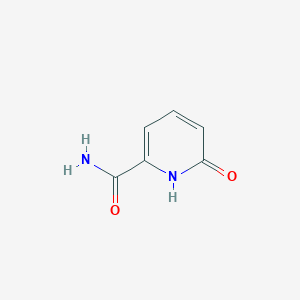
6-Hydroxypicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxypicolinamide, also known as 6-oxo-1,6-dihydro-2-pyridinecarboxamide, is a chemical compound with the molecular formula C6H6N2O2. It is a derivative of picolinamide and features a hydroxyl group at the sixth position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: 6-Hydroxypicolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of heteroaryl bromides and chlorides with heteroaryl primary amines. This reaction is typically carried out at temperatures ranging from 80 to 120 degrees Celsius in solvents such as dimethyl sulfoxide or sulfolane, using potassium carbonate or potassium phosphate as the base . The reaction conditions and the choice of base significantly impact the chemoselectivity and rate of the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale copper-catalyzed aryl amidation reactions. These processes are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions: 6-Hydroxypicolinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
科学研究应用
6-Hydroxypicolinamide has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism by which 6-Hydroxypicolinamide exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form complexes that facilitate various chemical transformations. These complexes enable selective coupling reactions, enhancing the efficiency and specificity of the processes .
相似化合物的比较
3-Hydroxypicolinamide: Similar in structure but with the hydroxyl group at the third position.
2,6-Dihydroxynicotinamide: Features two hydroxyl groups at the second and sixth positions.
2,4,5,6-Tetrahydroxynicotinamide: Contains four hydroxyl groups at the second, fourth, fifth, and sixth positions.
Uniqueness: 6-Hydroxypicolinamide is unique due to its specific positioning of the hydroxyl group, which influences its reactivity and binding properties. This distinct structure makes it particularly effective as a ligand in copper-catalyzed coupling reactions, setting it apart from other similar compounds .
属性
IUPAC Name |
6-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUGEGLNENDGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2619268.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)

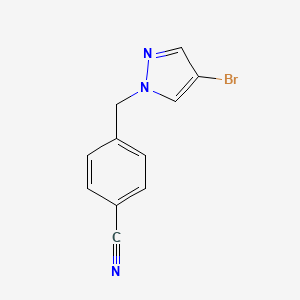
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2619274.png)
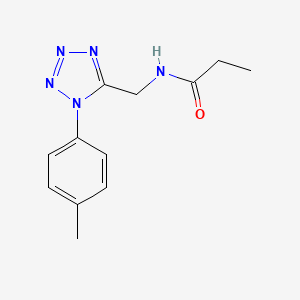
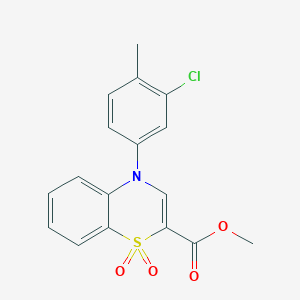
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2619283.png)
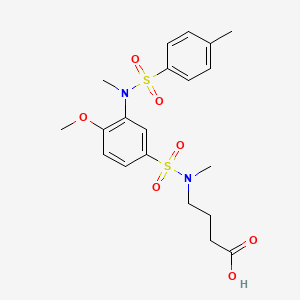
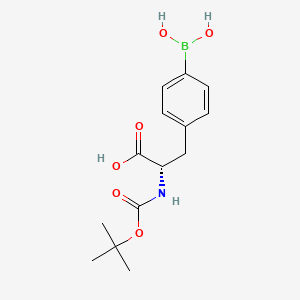
![N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2619286.png)
